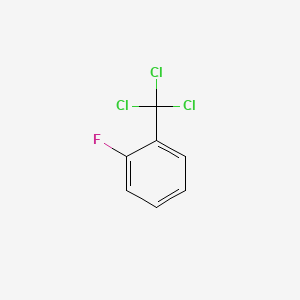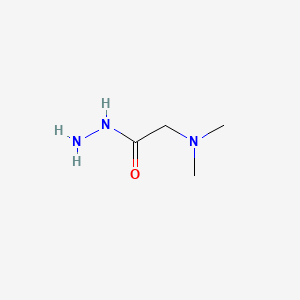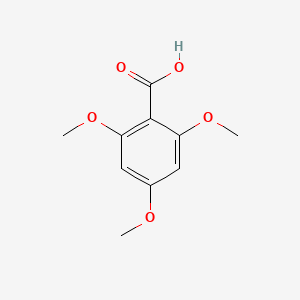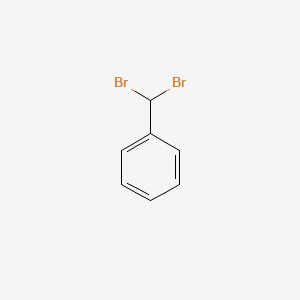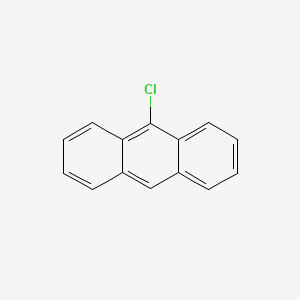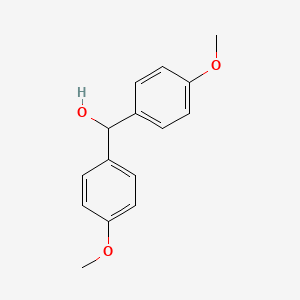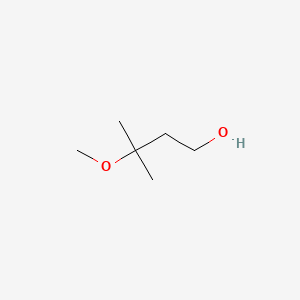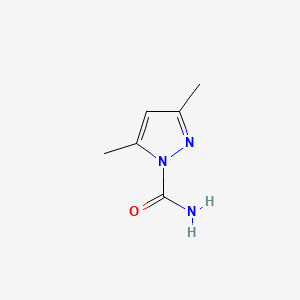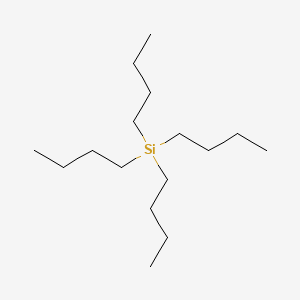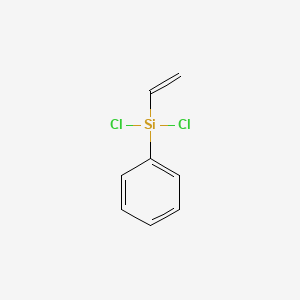
Vinylphenyldichlorosilane
Overview
Description
Vinylphenyldichlorosilane is a chemical compound with the molecular formula C8H8Cl2Si . It is a transparent liquid and belongs to the category of Halosilane .
Molecular Structure Analysis
The molecular weight of this compound is 203.14 g/mol . The exact mass is 201.97700 . The molecular structure analysis of such compounds typically involves techniques like X-ray diffraction, Raman spectra, and scanning electron microscopy .
Physical And Chemical Properties Analysis
This compound has a boiling point of 217.5 °C (760 mmHg), a melting point of -43 °C, and a flash point of 80.8 °C . Its density is 1.14 g/mL . The analysis of physical and chemical properties of a compound can provide important insights into its behavior under various conditions .
Scientific Research Applications
Synthesis and Chemical Reactions
- Vinylphenyldichlorosilane is utilized in the synthesis of various silicon-containing compounds. For instance, vinylation reactions involving alkyl (or aryl) halosilanes treated with acetylene can produce compounds like methyl- and ethyl-dichlorovinylsilanes. These reactions are facilitated by catalysts from the platinum-palladium group (Shostakovsky, Kochkin, & Vinogradov, 1958).
Material Science and Polymer Applications
- This compound is a precursor in the production of ceramic materials. Its cohydrolysis with other silanes leads to polysiloxanes suitable for ceramic production, though it also results in the formation of low-molar mass siloxanes as by-products (Käppler, Scheim, Keidel, & Just, 1996).
- Amorphous ter-polysilanes bearing vinyl side groups, synthesized from this compound, exhibit good thermal stability and strong fluorescent emitting properties (Zhao, Lei, Li, & Huang, 2006).
Thermal and Degradation Studies
- Vinylphenylpolysilsesquioxane, synthesized using this compound, has been studied for its thermal degradation properties. It shows thermal stability up to certain temperatures, with degradation leading to products like benzene derivatives (Liu, Sun, & Ma, 2018).
Applications in Ceramics and Coatings
- This compound-derived polymers have been used for hydroboration, leading to materials suitable for silicon boron carbide ceramics production (Riedel, Kienzle, Szabó, & Mayer, 1993).
- Fluoroalkyl end-capped vinyltrimethoxysilane oligomeric nanocomposites with biphenylene segments have been applied to surfaces to impart properties like oleophobicity and superhydrophobicity (Goto, Takashima, Takishita, & Sawada, 2011).
Safety and Hazards
Safety measures for handling Vinylphenyldichlorosilane include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . In case of accidental release, it’s important to prevent further spillage or leakage if it is safe to do so .
Mechanism of Action
Target of Action
Vinylphenyldichlorosilane is a type of organosilicon compound. These compounds are often used in coatings, adhesives, and sealants . The specific targets of this compound would depend on its application and the chemical reactions it’s involved in.
Mode of Action
This compound, like other organosilicon compounds, can react with a variety of functional groups. For example, it has a hydroxy group that can react with other functional groups such as alkynyl or hydroxyl groups .
Action Environment
This compound is soluble in organic solvents and reacts with light to produce emission at UV wavelengths . This suggests that its action, efficacy, and stability could be influenced by factors like solvent type and light exposure.
Biochemical Analysis
Biochemical Properties
Vinylphenyldichlorosilane plays a significant role in biochemical reactions due to its reactive hydroxy group, which can interact with other functional groups such as alkynyl and hydroxyl groups . This compound is known to interact with enzymes and proteins involved in the synthesis of coatings and adhesives. The phenyl group in this compound provides an aromatic hydrocarbon ring that can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting their structure and function .
Cellular Effects
This compound has been observed to cause severe skin burns and eye damage, indicating its potential to disrupt cellular membranes and proteins . In cellular processes, this compound can influence cell signaling pathways by interacting with membrane-bound receptors and enzymes. This interaction can lead to changes in gene expression and cellular metabolism, potentially causing oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The hydroxy group of this compound can form hydrogen bonds with amino acid residues in enzymes, leading to enzyme inhibition or activation . Additionally, the phenyl group can engage in hydrophobic interactions with lipid bilayers, affecting membrane fluidity and permeability . These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable at room temperature but can degrade under prolonged exposure to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent cellular damage and disrupt normal cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild irritation, while higher doses can lead to severe toxicity and adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level results in a significant increase in toxic effects, highlighting the importance of dosage control in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 . This enzyme catalyzes the oxidation of this compound, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s nonpolar nature allows it to diffuse across cell membranes, where it can accumulate in lipid-rich regions such as the endoplasmic reticulum and mitochondria . This localization can influence its activity and function within the cell.
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum and mitochondria due to its hydrophobic nature . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The accumulation of this compound in these organelles can affect their function and contribute to cellular toxicity .
properties
IUPAC Name |
dichloro-ethenyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDASGLPLQWLMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884416 | |
| Record name | Benzene, (dichloroethenylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7719-02-0 | |
| Record name | (Dichloroethenylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylphenyldichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylphenyldichlorosilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (dichloroethenylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (dichloroethenylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(phenyl)vinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLPHENYLDICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7Q925H3TC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Vinylphenyldichlorosilane contribute to the sensitivity of polysilane-based negative resists?
A1: this compound plays a crucial role in enhancing the sensitivity of polysilane-based negative resists. When copolymerized with hydrophenyldichlorosilane, it introduces vinyl groups into the polysilane structure []. Upon exposure to UV light, X-rays, or electron beams, the Si-H bonds in the polymer can undergo hydrosilylation reactions with these vinyl groups []. This crosslinking reaction increases the molecular weight of the polymer in the exposed regions, making them less soluble in the developer solvent and resulting in a negative tone image []. The presence of both Si-H and vinyl groups within the same polymer chain is thought to facilitate efficient crosslinking and improve the sensitivity compared to polysilanes without vinyl groups [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



